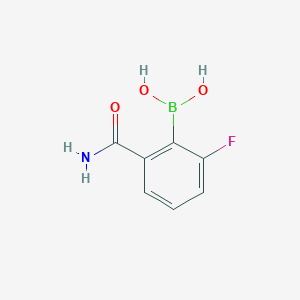

(2-Carbamoyl-6-fluorophenyl)boronic acid

Description

Historical Trajectory and Evolution of Boronic Acid Chemistry in Organic Synthesis

The journey of boronic acid chemistry began in 1860 when Edward Frankland reported the first synthesis of a boronic acid, ethylboronic acid. beilstein-journals.orgacs.org This pioneering work involved the reaction of diethylzinc (B1219324) with triethyl borate (B1201080), followed by oxidation. quora.com For many years, these compounds remained largely a chemical curiosity. However, the 20th century witnessed a surge in their importance, driven by the development of more robust and versatile synthetic methodologies.

Modern synthesis techniques have made a vast array of boronic acids readily accessible. Key methods include:

Reaction of Organometallic Reagents: The reaction of organolithium or Grignard reagents with trialkyl borates, such as trimethyl borate, followed by acidic hydrolysis, is a cornerstone of boronic acid synthesis. nih.gov

Palladium-Catalyzed Borylation: The Miyaura borylation reaction, which involves the palladium-catalyzed coupling of aryl halides or triflates with a diboron (B99234) reagent like bis(pinacolato)diboron, has become one of the most popular and mild methods for preparing arylboronic acid esters. orgsyn.org

C-H Borylation: More recently, direct C-H activation and borylation catalyzed by transition metals (e.g., iridium or rhodium) has emerged as a powerful, atom-economical route to organoboron compounds.

The true explosion in the application of boronic acids, particularly arylboronic acids, was ignited by the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s and early 1980s. nih.govnih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. Its high functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing byproducts have made it one of the most widely used reactions in academic and industrial laboratories for the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials. nih.gov

Structural Characteristics of (2-Carbamoyl-6-fluorophenyl)boronic acid within the Context of Ortho-Substituted Arylboronic Acids

The structure of an arylboronic acid is fundamentally defined by its sp²-hybridized boron atom, which possesses a vacant p-orbital perpendicular to the trigonal planar arrangement of its substituents. wiley-vch.dewiley-vch.de This electronic feature is the source of its Lewis acidity. In simple phenylboronic acid, the boronic acid group is relatively coplanar with the benzene (B151609) ring, allowing for some degree of resonance. wiley-vch.de However, the introduction of substituents at the ortho positions, as in this compound, imposes significant structural changes due to steric and electronic interactions.

While a specific crystal structure for this compound is not publicly documented, its structural characteristics can be inferred from studies of related ortho-substituted compounds. Two key phenomena are at play:

The Ortho Effect: The presence of two bulky groups (fluoro and carbamoyl) flanking the boronic acid moiety induces steric hindrance. wikipedia.org This forces the B(OH)₂ group to twist out of the plane of the phenyl ring to minimize steric strain. quora.comwikipedia.org This loss of coplanarity inhibits resonance between the boron's vacant p-orbital and the aromatic π-system. quora.com

Intramolecular Hydrogen Bonding: Computational and spectroscopic studies on 2-fluorophenylboronic acid reveal the presence of a stabilizing intramolecular hydrogen bond between the ortho-fluorine atom and one of the hydroxyl protons of the boronic acid group (F···H-O). beilstein-journals.orgnih.gov This interaction creates a stable six-membered ring and plays a dominant role in defining the conformational preference of the molecule. beilstein-journals.org It is highly probable that a similar F···H-O bond exists in this compound. Furthermore, the ortho-carbamoyl group presents an additional site for intramolecular interactions, potentially forming a hydrogen bond between its carbonyl oxygen and the second hydroxyl group of the boronic acid (C=O···H-O). These intramolecular interactions can lock the conformation of the molecule and significantly influence its reactivity.

The table below summarizes the typical structural effects of ortho-substituents on arylboronic acids.

| Feature | Unsubstituted Phenylboronic Acid | Ortho-Substituted Arylboronic Acids (General) | This compound (Inferred) |

| Planarity | C-B(OH)₂ bond largely coplanar with the phenyl ring. wiley-vch.de | C-B(OH)₂ bond is twisted out of the phenyl ring plane due to steric hindrance. wikipedia.org | Significant twisting of the C-B(OH)₂ bond out of the phenyl ring plane. |

| Resonance | Partial π-donation from the phenyl ring to the vacant p-orbital of boron. | Resonance is inhibited by the loss of planarity. quora.com | Resonance between the boron center and the phenyl ring is significantly diminished. |

| Intramolecular H-Bonding | Not present. Forms intermolecular H-bonded dimers in the solid state. wiley-vch.de | Can occur with suitable ortho-substituents (e.g., -F, -CHO, -OR). beilstein-journals.orgnih.gov | Highly likely to feature a stabilizing F···H-O intramolecular hydrogen bond and potentially a C=O···H-O interaction. beilstein-journals.org |

Strategic Importance of Fluorine and Carbamoyl (B1232498) Moieties in Modulating Arylboronic Acid Reactivity and Selectivity

The deliberate placement of fluorine and carbamoyl groups at the ortho positions of the phenylboronic acid scaffold is a strategic design choice to fine-tune its electronic properties, reactivity, and binding capabilities.

Fluorine Moiety: The fluorine atom exerts a powerful influence through multiple effects:

Inductive Effect: As the most electronegative element, fluorine has a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the aromatic ring and, consequently, from the boron atom, increasing its Lewis acidity. nih.gov

Hydrogen Bonding: As discussed, the ortho-fluorine acts as a hydrogen bond acceptor, pre-organizing the conformation of the boronic acid. beilstein-journals.orgnih.gov This can affect the kinetics of reactions involving the boronic acid group.

Modulation of pKa: The increased Lewis acidity translates to a lower pKa compared to unsubstituted phenylboronic acid. This is crucial for applications like saccharide sensing, where efficient binding often requires a lower pKa to form stable boronate esters at physiological pH. nih.gov

Carbamoyl Moiety (-CONH₂): The carbamoyl group also plays a multifaceted role:

Electronic Effect: The carbamoyl group is generally considered electron-withdrawing, further enhancing the Lewis acidity of the boron center.

Steric Influence: It contributes significantly to the "ortho effect," sterically hindering reactions at the boron center and influencing the regioselectivity of coupling reactions.

Hydrogen Bonding Site: The amide N-H protons and the carbonyl oxygen are excellent hydrogen bond donors and acceptors, respectively. This allows the molecule to participate in specific, directed intermolecular interactions, which can be critical in crystal engineering or for binding to biological targets like enzyme active sites. nih.govdergipark.org.tr

The synergistic combination of an ortho-fluoro and an ortho-carbamoyl group results in a unique arylboronic acid. The enhanced Lewis acidity, a conformationally restricted structure due to intramolecular hydrogen bonding, and additional sites for intermolecular interactions make this compound a highly specialized building block for targeted applications in catalysis, materials, and medicinal chemistry.

The table below illustrates the effect of substituents on the acidity (pKa) of phenylboronic acid.

| Compound | pKa | Effect of Substituent(s) |

| Phenylboronic acid | 8.8 | Reference |

| 4-Fluorophenylboronic acid | 8.77 | Weak acidity increase; inductive and resonance effects partially cancel. nih.gov |

| 3-Fluorophenylboronic acid | 8.29 | Significant acidity increase; strong inductive effect dominates. nih.gov |

| 2-Fluorophenylboronic acid | 8.70 | Acidity increase influenced by intramolecular H-bonding. nih.gov |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | Strong acidity increase due to multiple electron-withdrawing fluorine atoms. nih.gov |

Interdisciplinary Research Frontiers Involving Boronic Acid Derivatives

The unique properties of boronic acids have propelled them into numerous interdisciplinary research areas, demonstrating their remarkable versatility.

Medicinal Chemistry: Boronic acids are prominent pharmacophores. The drug Bortezomib (Velcade®), a dipeptidyl boronic acid, is a proteasome inhibitor used to treat multiple myeloma. nih.govmdpi.com Its mechanism relies on the boron atom forming a stable, reversible complex with the active site threonine of the proteasome. mdpi.com More recently, cyclic boronic acid derivatives like Vaborbactam have been developed as β-lactamase inhibitors to combat antibiotic resistance. nih.govmdpi.com The ability of boronic acids to act as bioisosteres of carboxylic acids and to form covalent bonds with biological nucleophiles continues to be exploited in drug design. nih.govresearchgate.net

Chemical Biology and Sensing: The reversible formation of boronate esters with 1,2- or 1,3-diols is the basis for boronic acid-based sensors. researchgate.net This is particularly relevant for glucose sensing, where fluorescent boronic acid derivatives can signal changes in glucose concentration through modulation of their optical properties upon binding. These motifs are being integrated into materials for continuous glucose monitoring.

Materials Science: Arylboronic acids are used to create "smart" materials that respond to specific stimuli. researchgate.net For instance, hydrogels cross-linked with boronate ester bonds can exhibit self-healing properties, as the bonds are dynamic and reversible. researchgate.net These materials can also be designed to degrade or release a payload (e.g., a drug) in response to changes in pH or the presence of specific diols like glucose. researchgate.net

Organic Catalysis: Beyond their role as substrates in cross-coupling, arylboronic acids themselves can act as catalysts. Electron-deficient arylboronic acids, for example, have been shown to catalyze dehydrative amidation and esterification reactions, functioning as effective Lewis acid catalysts. orgsyn.org

The continued exploration of the fundamental chemistry of boronic acids, particularly those with strategic functionalization like this compound, promises to unlock new opportunities and solve complex challenges across the scientific spectrum.

Properties

CAS No. |

656235-47-1 |

|---|---|

Molecular Formula |

C7H7BFNO3 |

Molecular Weight |

182.95 g/mol |

IUPAC Name |

(2-carbamoyl-6-fluorophenyl)boronic acid |

InChI |

InChI=1S/C7H7BFNO3/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,12-13H,(H2,10,11) |

InChI Key |

CGDCKDDYXWPCGH-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC=C1F)C(=O)N)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Carbamoyl 6 Fluorophenyl Boronic Acid

Established Synthetic Pathways for Arylboronic Acids Applicable to the Compound

The synthesis of arylboronic acids is a cornerstone of modern organic chemistry, largely due to their role in palladium-catalyzed cross-coupling reactions. nih.gov Traditional methods remain highly relevant for the preparation of complex molecules like (2-Carbamoyl-6-fluorophenyl)boronic acid.

Directed ortho-Metalation and Electrophilic Boronation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.orgharvard.edu This method relies on the use of a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. baranlab.org The carbamoyl (B1232498) group (-CONH₂) present in the target molecule is a potent DMG. nih.gov

The general process involves the following steps:

Coordination: An organolithium base coordinates to the heteroatom of the DMG (in this case, the oxygen or nitrogen of the carbamoyl group).

Deprotonation: This coordination facilitates the deprotonation of the adjacent ortho C-H bond, forming an aryllithium intermediate. acs.org

Electrophilic Quench: The highly reactive aryllithium species is then treated with a boron electrophile, such as a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate), to form a boronate ester. rsc.org

Hydrolysis: Subsequent acidic workup hydrolyzes the boronate ester to yield the final arylboronic acid.

For the synthesis of this compound, the logical precursor would be 2-fluorobenzamide (B1203369). The carbamoyl group would direct lithiation to the C6 position. The presence of the fluorine atom at the C2 position enhances the acidity of the adjacent C-H proton, further favoring metalation at the desired site.

| Reagent Type | Examples | Role in Synthesis |

| Organolithium Base | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), Lithium diisopropylamide (LDA) | Deprotonation of the C-H bond ortho to the carbamoyl group |

| Boron Electrophile | Trimethyl borate B(OMe)₃, Triisopropyl borate B(O-iPr)₃ | Traps the aryllithium intermediate to form a C-B bond |

| Solvent | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | Anhydrous, aprotic solvent to stabilize the organometallic intermediates |

| Additive | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Breaks up organolithium aggregates, increasing reactivity |

Palladium-Catalyzed Cross-Coupling Reactions for Boronation

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent a highly versatile and functional-group-tolerant method for synthesizing arylboronic acids from aryl halides or triflates. nih.gov This reaction involves coupling an aryl (pseudo)halide with a diboron (B99234) reagent in the presence of a palladium catalyst and a base. nih.gov

A potential precursor for synthesizing this compound via this method would be 2-bromo-6-fluorobenzamide. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the diboron reagent, and reductive elimination to yield the arylboronate ester and regenerate the catalyst. nih.gov The choice of ligand is crucial for the efficiency of the catalytic system. d-nb.info

| Component | Examples | Function |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ | Source of the active Pd(0) catalyst |

| Ligand | XPhos, SPhos, RuPhos, Tricyclohexylphosphine (PCy₃) | Stabilizes the palladium center and facilitates the catalytic cycle |

| Diboron Reagent | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron (B₂(OH)₄) | Boron source for the borylation reaction |

| Base | Potassium acetate (B1210297) (KOAc), Potassium phosphate (B84403) (K₃PO₄) | Promotes the transmetalation step |

| Solvent | Dioxane, Toluene, Dimethylformamide (DMF) | Aprotic solvent suitable for the reaction conditions |

Advanced Synthetic Approaches to Ortho-Substituted Arylboronic Acids

Recent advancements in synthetic methodology offer more direct and efficient routes to complex arylboronic acids, minimizing the need for pre-functionalized starting materials.

Regioselective C-H Borylation Methods

Direct C-H borylation is an increasingly important strategy that converts a C-H bond directly into a C-B bond, offering high atom economy. organic-chemistry.org Iridium-catalyzed borylation is the most common method, often exhibiting regioselectivity controlled by steric factors. madridge.org For ortho-substituted products, directing-group-assisted C-H borylation is often necessary to achieve high regioselectivity. rsc.org

In the context of this compound, the carbamoyl group of a 2-fluorobenzamide precursor can act as a directing group, guiding an iridium or rhodium catalyst to selectively activate and borylate the adjacent C-H bond at the C6 position. acs.org This approach avoids the need for halogenated precursors and harsh organolithium bases. organic-chemistry.org

| Catalyst System | Directing Group | Selectivity Principle |

| Iridium Catalysts (e.g., [Ir(COD)OMe]₂) with bipyridine ligands | Amides, Carbamates, Ethers | The catalyst coordinates to the directing group, positioning it for C-H activation at the ortho-position. |

| Rhodium Catalysts | Pyridines, Imines | Similar coordination-assisted mechanism to achieve regiocontrol. |

Research has shown that modifying the borylating reagent itself, for instance using B₂eg₂ (bis(ethylene glycolato)diboron) instead of B₂pin₂, can significantly improve ortho selectivity in the borylation of anilines, a principle that could be applicable to other directing groups. msu.edu

Halogen-Boron Exchange Reactions

Halogen-boron exchange provides an alternative to DoM, starting from an aryl halide. This reaction typically involves a lithium-halogen exchange step followed by quenching with a boron electrophile. nih.gov For a precursor like 2-bromo-6-fluorobenzamide, treatment with an alkyllithium reagent at low temperatures (-78 °C) would selectively replace the bromine atom with lithium. This rapid exchange generates the same aryllithium intermediate as the DoM pathway, which is then trapped with a borate ester.

This method is particularly useful when the desired site of borylation is occupied by a halogen and direct C-H metalation is not feasible or selective. The success of the reaction depends on the rapid formation of the aryllithium and its subsequent reaction with the electrophile, minimizing side reactions. Halodeboronation, the reverse reaction, can also be a useful transformation for installing halogens from boronic acids under specific conditions. acs.org

Chemoselective Synthesis of this compound Precursors

The successful synthesis of the target compound relies heavily on the availability of suitable precursors, such as 2-fluorobenzamide and its halogenated derivatives. The synthesis of these precursors must be chemoselective to ensure the correct arrangement of functional groups.

2-Fluorobenzamide: This key starting material can be readily synthesized from 2-fluorobenzoic acid. A common method involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by amidation with ammonia (B1221849) or an ammonia equivalent.

Halogenated Precursors: To synthesize a precursor like 2-bromo-6-fluorobenzamide, one would need to perform a regioselective halogenation. Direct electrophilic bromination of 2-fluorobenzamide would be challenging due to the competing directing effects of the activating fluoro group (ortho, para-directing) and the deactivating carbamoyl group (meta-directing). A more controlled route might involve DoM of 2-fluorobenzamide followed by quenching with a bromine electrophile (e.g., Br₂) to install the bromine at the C6 position, ortho to the carbamoyl directing group.

The strategic synthesis of these precursors is a critical first step that dictates which of the subsequent borylation methodologies is most applicable and efficient.

Sustainable and Green Chemistry Considerations in Boronic Acid Synthesis

The growing emphasis on environmental responsibility within the chemical industry has spurred the development of more sustainable and green synthetic methodologies. In the context of synthesizing this compound, these principles can be applied to various aspects of the production process, from the choice of reagents and solvents to the efficiency of the catalytic systems and the minimization of waste. While specific green chemistry-focused studies on this particular molecule are not extensively documented, an analysis of common synthetic routes for arylboronic acids allows for a thorough consideration of sustainable practices.

A plausible and widely utilized method for the synthesis of arylboronic acids, including this compound, is the Miyaura borylation reaction . This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent. For the target compound, a potential precursor would be 2-bromo-6-fluorobenzamide.

From a green chemistry perspective, several key areas of this synthetic approach can be optimized:

Catalyst Systems:

The palladium catalyst is a cornerstone of the Miyaura borylation. Traditional homogeneous palladium catalysts, while efficient, can be difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive metal. To address this, significant research has focused on the development of heterogeneous or recyclable catalysts . mdpi.comrsc.orgorganic-chemistry.org

Palladium nanoparticles supported on materials such as zeolites (e.g., Pd/H-MOR) have shown high catalytic activity in Suzuki-Miyaura coupling reactions. mdpi.com These catalysts can be recovered and reused multiple times, reducing waste and cost. mdpi.com

Merrifield resin-supported phenanthroline-palladium(II) complexes are another example of recyclable catalysts that exhibit high activity and stability, with minimal palladium leaching. organic-chemistry.org

Supramolecular catalytic systems , designed for aqueous media, offer another avenue for catalyst recycling. rsc.org

Solvent Choice:

The choice of solvent has a significant impact on the environmental footprint of a synthesis. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign alternatives.

Water: Utilizing water as a solvent is highly desirable from a green chemistry standpoint. Research has demonstrated the feasibility of conducting palladium-catalyzed borylation reactions in water using micellar conditions. acs.org

Bio-derived solvents: Solvents derived from renewable resources, such as Cyrene™ (dihydrolevoglucosenone), are emerging as sustainable alternatives to conventional dipolar aprotic solvents. organic-chemistry.org

Deep Eutectic Solvents (DESs): These are mixtures of compounds that form a eutectic with a melting point lower than the individual components. DESs are often biodegradable, non-toxic, and have low volatility, making them attractive green solvents for reactions like the Miyaura borylation. acs.orgnih.gov

Boron Reagents and Atom Economy:

The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is a key tenet of green chemistry. The choice of boron reagent can influence the atom economy of the synthesis.

Bis(pinacolato)diboron (B₂pin₂) is a commonly used reagent, but it generates a stoichiometric amount of pinacol (B44631) byproduct.

Tetrahydroxydiboron (B₂(OH)₄) , also known as bis-boronic acid (BBA), is a more atom-economical alternative as it is the synthetic precursor to reagents like B₂pin₂. nih.govacs.org Its use can lead to a more efficient and greener process. nih.gov

Pinacolborane (HBpin) is another atom-economical boron source that can be used in palladium-catalyzed borylation. organic-chemistry.org

Energy Efficiency:

Reducing energy consumption is another critical aspect of green synthesis. This can be achieved through:

Milder reaction conditions: Developing catalytic systems that operate efficiently at lower temperatures and pressures can significantly reduce energy input.

Alternative Synthetic Approaches:

While palladium-catalyzed borylation is a prominent method, other synthetic strategies can also be evaluated for their green credentials.

Grignard Reagent-based Synthesis: The reaction of a Grignard reagent, formed from an aryl halide, with a trialkyl borate is a classic method for boronic acid synthesis. nih.govgoogle.com Sustainable considerations for this approach include the use of safer ethereal solvents and optimizing reaction conditions to improve energy efficiency. google.com Recent developments have focused on performing these reactions at ambient temperatures to avoid the need for cryogenic conditions. google.com

Electrochemical Methods: Electrochemical synthesis offers a potentially greener alternative by using electricity to drive the reaction, which can reduce the need for chemical reagents. The electroreductive coupling of aromatic halides with a trialkyl borate has been described for the preparation of arylboronic acids. rsc.org

The following table summarizes some of the green chemistry considerations for the synthesis of this compound via a hypothetical Miyaura borylation of 2-bromo-6-fluorobenzamide.

| Green Chemistry Principle | Traditional Approach | Greener Alternative(s) | Research Findings |

| Catalyst | Homogeneous Palladium Catalyst | Heterogeneous Pd catalysts (e.g., on zeolites, resins), Supramolecular catalysts | Recyclable catalysts can be used for multiple cycles with minimal loss of activity. mdpi.comorganic-chemistry.org |

| Solvent | Anhydrous organic solvents (e.g., THF, Dioxane) | Water, Bio-derived solvents (e.g., Cyrene™), Deep Eutectic Solvents (DESs) | High yields have been achieved in aqueous media and DESs. acs.orgorganic-chemistry.orgacs.org |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Tetrahydroxydiboron (B₂(OH)₄), Pinacolborane (HBpin) | B₂(OH)₄ offers a more atom-economical route to boronic acids. nih.govacs.org |

| Waste Reduction | Stoichiometric byproducts, catalyst waste | Catalyst recycling, use of atom-economical reagents, one-pot procedures | One-pot borylation/Suzuki-Miyaura couplings can reduce waste from intermediate purification steps. rsc.org |

| Energy Efficiency | High reaction temperatures | Catalysts active at lower temperatures, microwave-assisted synthesis | Efficient catalysis at ambient or near-ambient temperatures is being actively researched. organic-chemistry.orggoogle.com |

By integrating these sustainable and green chemistry considerations, the synthesis of this compound can be designed to be more environmentally friendly, safer, and more cost-effective.

Mechanistic Investigations of Reactions Involving 2 Carbamoyl 6 Fluorophenyl Boronic Acid

Fundamental Reactivity Principles of Arylboronic Acids in Cross-Coupling Processes

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their role in palladium-catalyzed cross-coupling reactions. mdpi.com Their stability, low toxicity, and the commercial availability of a wide variety make them preferred reagents for forming carbon-carbon bonds. nih.gov The reactivity of arylboronic acids is centered on the Lewis acidic nature of the boron atom and its ability to participate in transmetalation with a transition metal catalyst, most notably palladium. nih.govchemrxiv.org This process is fundamental to widely used transformations such as the Suzuki-Miyaura coupling and the Petasis multicomponent reaction.

The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryl compounds, styrenes, and conjugated dienes by coupling an organoboron compound with an organic halide or triflate. libretexts.org The reaction is catalyzed by a palladium(0) complex and typically requires a base. libretexts.orgrsc.org The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.orglibretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar¹-X) to a palladium(0) species, typically a 12- or 14-electron complex like Pd(PPh₃)₂ or Pd(PPh₃). chemrxiv.orglibretexts.org This step forms a palladium(II) intermediate (Ar¹-Pd(II)-X). libretexts.org

Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium(II) center are coupled, forming the desired biaryl product (Ar¹-Ar²). This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgmusechem.com

| Step | Description | Key Intermediates |

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide. | Pd(0) complex, Aryl halide (Ar¹-X), Pd(II) complex (Ar¹-Pd-X) |

| Transmetalation | The aryl group is transferred from the boronate species to the Pd(II) complex. | Arylboronic acid (Ar²-B(OH)₂), Base, Boronate (Ar²-B(OH)₃⁻), Ar¹-Pd-Ar² |

| Reductive Elimination | The two aryl groups on the Pd(II) center couple to form the final product, regenerating the Pd(0) catalyst. | Biaryl product (Ar¹-Ar²), Pd(0) complex |

This table provides a simplified overview of the Suzuki-Miyaura coupling mechanism.

The Petasis reaction, also known as the boronic acid Mannich reaction, is a multicomponent reaction that combines an amine, a carbonyl compound (like an aldehyde or ketone), and an organoboronic acid to form substituted amines, including valuable α-amino acids. wikipedia.orgorganic-chemistry.org Unlike the Suzuki-Miyaura coupling, this reaction is typically metal-free.

The mechanism is believed to proceed through the following key steps: mdpi.comresearchgate.net

Iminium Ion Formation : The amine and the carbonyl compound condense to form a hemiaminal, which then dehydrates to generate a reactive iminium ion. researchgate.netnih.gov The removal of water can drive this equilibrium forward. nih.gov

Boronate Complex Formation : The organoboronic acid reacts with an alcohol or the hemiaminal intermediate. In reactions involving α-hydroxy aldehydes, the hydroxyl group can activate the boronic acid, forming a tetrahedral "ate complex". mdpi.comresearchgate.net

Nucleophilic Transfer : The organic group (aryl or vinyl) from the boronate complex is transferred to the electrophilic carbon of the iminium ion. mdpi.com This transfer is often irreversible and can proceed with high diastereoselectivity, particularly when a chiral α-hydroxy aldehyde is used. wikipedia.orgresearchgate.net

Hydrolysis : The resulting intermediate is hydrolyzed to yield the final substituted amine product. researchgate.net

The reaction tolerates a wide range of functional groups and can be performed under mild conditions, making it a powerful tool in combinatorial chemistry and drug discovery. wikipedia.org

Influence of the Ortho-Carbamoyl Group on Intramolecular Coordination and Directing Effects

The presence of a carbamoyl (B1232498) group [-C(=O)NH₂] at the ortho position to the boronic acid in (2-Carbamoyl-6-fluorophenyl)boronic acid is expected to exert significant influence on the compound's reactivity through intramolecular interactions and directing effects. The carbamoyl group contains both a carbonyl oxygen and an amide nitrogen, both of which possess lone pairs of electrons capable of coordinating to the electron-deficient boron atom.

This intramolecular coordination can form a dative B-N or B-O bond, creating a cyclic structure. Such coordination can stabilize the boronic acid, influence the orientation of the boronic acid group relative to the aromatic ring, and modulate its Lewis acidity. This phenomenon is well-documented for other ortho-substituted arylboronic acids, such as those with imine or hydrazone functionalities, where the neighboring group's reactivity is intrinsically linked to the boronic acid. nih.gov

In the context of metal-catalyzed reactions, ortho-substituents can act as directing groups. The related aryl O-carbamate group is known to be one of the most powerful directed metalation groups (DMGs) in directed ortho metalation (DoM) chemistry. acs.orgnih.gov By analogy, the ortho-carbamoyl group in this compound could chelate to a metal center (e.g., palladium), directing C-H activation or other catalytic transformations to a specific position. For example, in a palladium-mediated arylation, the carbamoyl group could form a stable five- or six-membered palladacycle intermediate, facilitating subsequent reaction steps. acs.org

Impact of Fluorine Substitution on Electronic Properties and Reaction Pathways

The fluorine atom at the second ortho position (C6) of the phenyl ring has a profound impact on the electronic properties and reactivity of this compound. Fluorine is the most electronegative element, and its primary influence on an aromatic ring is a strong electron-withdrawing inductive effect (-I effect). researchgate.net

This inductive effect significantly increases the Lewis acidity of the boronic acid moiety. nih.gov The electron density is pulled away from the aromatic ring and, consequently, from the boron atom, making it more electrophilic. This enhanced acidity is reflected in the pKa values of fluorinated phenylboronic acids, which are generally lower (more acidic) than that of unsubstituted phenylboronic acid (pKa ≈ 8.86). nih.gov The effect is most pronounced for ortho and meta substituents. nih.gov

| Compound | pKa Value |

| Phenylboronic acid | 8.86 |

| 4-Fluorophenylboronic acid | 8.77 |

| 2-Fluorophenylboronic acid | ~7.8 (estimated) |

| 2,6-Difluorophenylboronic acid | ~6.8 (estimated) |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 |

Data sourced from multiple fluorinated phenylboronic acids to illustrate the trend. nih.gov

This increased Lewis acidity can alter reaction pathways and rates. For instance:

In Suzuki-Miyaura coupling, enhanced acidity can facilitate the formation of the boronate "ate complex," potentially accelerating the transmetalation step. nih.gov

Conversely, electron-deficient arylboronic acids can be more susceptible to side reactions like protodeboronation (hydrolysis of the C-B bond), especially under basic conditions. nih.govresearchgate.netnih.gov

The presence of electron-withdrawing groups like fluorine can make the arylboronic acid a better coupling partner in certain nickel-catalyzed reactions, where they have been observed to react faster than electron-rich or neutral arylboronic acids. nih.gov

Kinetic and Thermodynamic Profiling of Key Transformations Involving the Compound

Kinetic and thermodynamic studies are essential for a deep understanding of reaction mechanisms, allowing for the determination of rate-limiting steps, reaction orders, and activation parameters (e.g., ΔH‡, ΔS‡, ΔG‡). For reactions involving this compound, such profiling would provide quantitative insight into the effects of the ortho-carbamoyl and -fluoro substituents.

Kinetic Analysis : Monitoring the reaction progress over time using techniques like NMR spectroscopy or chromatography to determine the rate law and the effect of reactant concentrations. For example, kinetic isotope effect (KIE) studies can pinpoint bond-breaking events in the rate-determining step of a catalytic cycle. chemrxiv.org

Thermodynamic Analysis : Measuring equilibrium constants and using computational methods to determine the relative energies of intermediates and transition states.

In the context of a Suzuki-Miyaura coupling, DFT calculations on similar systems have provided valuable thermodynamic and kinetic data. These studies help to compare the energy barriers of different mechanistic pathways, such as the oxidative addition, transmetalation, and reductive elimination steps. nih.govmdpi.com The transmetalation step is often found to be the rate-determining step, with calculated activation energies varying based on the specific substrates and conditions. nih.gov

| Reaction Step (Example System) | Calculated Activation Energy (ΔG‡) |

| Oxidative Addition (Bromobenzene) | ~15-20 kcal/mol |

| Transmetalation (Phenylboronic acid) | ~20-30 kcal/mol |

| Transmetalation (Phenylboronate anion) | ~15-25 kcal/mol |

| Reductive Elimination (Biphenyl) | ~5-15 kcal/mol |

This table presents representative activation energy ranges for the Suzuki-Miyaura reaction derived from DFT studies on model systems to illustrate typical thermodynamic profiles. nih.govmdpi.comnih.gov Actual values are highly dependent on the specific substrates, ligands, and solvent.

Computational Chemistry Approaches for Reaction Mechanism Prediction and Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex organic and organometallic reactions. nih.govnih.gov For reactions involving this compound, computational approaches can provide insights that are difficult or impossible to obtain through experiments alone.

Applications of computational chemistry in this context include:

Geometric and Electronic Structure Analysis : Calculating the stable conformations of the molecule, including potential intramolecular hydrogen bonding or coordination between the carbamoyl group and the boronic acid. This can help validate the influence of the ortho-substituents discussed in section 3.2. mdpi.com

Reaction Pathway Mapping : Modeling the entire catalytic cycle of reactions like the Suzuki-Miyaura coupling. Researchers can map the potential energy surface, identifying the structures of all intermediates and transition states. mdpi.com

Validation of Experimental Observations : Computational results can be used to support or challenge proposed mechanisms based on experimental data. For example, DFT calculations have been crucial in elucidating the precise nature of the transmetalation step in the Suzuki-Miyaura reaction, supporting the role of boronate intermediates. nih.govmdpi.com

By combining experimental kinetic data with computational modeling, a comprehensive and validated picture of the reaction mechanism can be developed, enabling the rational design of more efficient catalysts and reaction conditions.

Applications in Advanced Organic Synthesis and Methodology Development

Utility in Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond forming reactions are fundamental in organic synthesis for creating complex molecular skeletons. The Suzuki-Miyaura coupling is a primary method for such transformations using boronic acids.

Synthesis of Complex Biaryl Systems and Functionalized Aromatic Scaffolds

There are no specific studies detailing the use of (2-Carbamoyl-6-fluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl systems. General Suzuki-Miyaura reactions involve the palladium-catalyzed coupling of an organoboron compound with an organohalide. The reaction is a cornerstone for synthesizing a vast array of biaryl compounds, which are prevalent in pharmaceuticals and materials science. However, the performance and specific outcomes of using This compound as the boron-containing partner in this reaction are not documented in the searched scientific literature.

Construction of Nitrogen-Containing Heterocyclic Architectures

The synthesis of nitrogen-containing heterocycles often utilizes boronic acids as key building blocks, for example, through Suzuki coupling with halogenated heterocycles. Despite the importance of these structural motifs in medicinal chemistry, there is no available research that demonstrates the application of This compound for the specific purpose of constructing nitrogen-containing heterocyclic architectures.

Engagement in Carbon-Nitrogen and Carbon-Oxygen Bond Forming Transformations

The Chan-Lam and Buchwald-Hartwig reactions are prominent methods for forming carbon-heteroatom bonds. The Chan-Lam coupling typically uses copper catalysts to form C-N and C-O bonds, while the Buchwald-Hartwig amination employs palladium catalysts for C-N bond formation. A review of the literature did not yield any specific examples or studies where This compound is used as a substrate in either Chan-Lam or Buchwald-Hartwig cross-coupling reactions.

Development of Novel Synthetic Reagents and Building Blocks derived from this compound

Information regarding the development and application of novel synthetic reagents or building blocks specifically derived from This compound is not available in the public research domain. The potential for this compound to serve as a precursor for more complex reagents has not been explored in the retrieved literature.

Strategies for Late-Stage Functionalization of Complex Molecules

Late-stage functionalization is a powerful strategy in drug discovery, allowing for the modification of complex molecules at a late point in the synthesis. Boronic acids can be valuable tools in this context. However, there are no documented instances of This compound being employed in strategies for the late-stage functionalization of complex molecular scaffolds.

Role in Catalysis and Ligand Design

(2-Carbamoyl-6-fluorophenyl)boronic acid as a Constituent in Homogeneous Catalytic Systems

In homogeneous catalysis, the performance of a metal catalyst is critically dependent on the ligands coordinating to the metal center. Arylboronic acids, including this compound, are versatile precursors for creating ligands that can fine-tune the catalytic activity and selectivity of transition metals. rsc.org The specific arrangement of the fluoro and carbamoyl (B1232498) groups on this molecule offers unique opportunities for ligand design.

The (2-Carbamoyl-6-fluorophenyl) moiety can be incorporated into more complex molecular architectures to create bespoke ligands for transition metal catalysis. The boronic acid group serves as a versatile chemical handle for this purpose, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.orgnih.gov This reaction allows for the formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl ligands.

The presence of the ortho-fluoro substituent significantly influences the reactivity of the boronic acid. The electron-withdrawing nature of fluorine enhances the electrophilicity of the boron atom, which can accelerate the crucial transmetalation step in catalytic cycles. Furthermore, the carbamoyl group (-CONH2) can act as a coordinating group or a hydrogen-bond donor, potentially influencing the secondary coordination sphere of the metal catalyst and thereby affecting its selectivity.

For instance, ligands derived from this boronic acid could be designed to coordinate with metals like palladium, rhodium, or copper. The synthesis strategy would typically involve a cross-coupling reaction between this compound and a suitable coupling partner containing a phosphine, N-heterocyclic carbene (NHC), or other coordinating group. The resulting ligand would possess a unique steric and electronic profile dictated by the ortho-substituents, which is essential for controlling the outcomes of catalytic reactions such as C-H activation or cross-coupling. nih.gov

Table 1: Potential Ligand Scaffolds from this compound

| Ligand Type | Synthetic Precursor | Potential Metal | Potential Application |

|---|---|---|---|

| Biaryl Monophosphine | 2-Bromo or 2-chlorophenylphosphine | Palladium, Nickel | Cross-coupling reactions |

| P,N-type Ligand | Halogenated pyridine (B92270) or quinoline | Rhodium, Iridium | Asymmetric hydrogenation |

Asymmetric catalysis, which aims to produce one enantiomer of a chiral molecule selectively, heavily relies on the use of chiral ligands. nih.gov While this compound is itself achiral, it can be used as a key building block in the synthesis of chiral ligands. By coupling this boronic acid with a chiral molecule, new ligands can be created that generate a chiral environment around a metal center.

The development of chiral phosphorus-olefin hybrid ligands, for example, has shown great promise in rhodium-catalyzed asymmetric additions of arylboronic acids to olefins. umich.edu Similarly, the (2-Carbamoyl-6-fluorophenyl) moiety could be integrated into known "privileged" chiral scaffolds, such as those based on BINOL, TADDOL, or proline derivatives, to create a new class of ligands. The steric bulk and electronic properties of the fluorinated and carbamoyl-substituted phenyl group would play a crucial role in dictating the enantioselectivity of the resulting catalyst. umich.edursc.org The carbamoyl group, through hydrogen bonding, could help in rigidifying the transition state, a key factor in achieving high levels of stereocontrol. nih.gov

Participation in Lewis Acid Catalysis and Organocatalytic Systems

Beyond their role in transition metal catalysis, boronic acids can themselves act as catalysts. Their ability to form reversible covalent bonds with hydroxyl groups makes them effective Lewis acid catalysts for a variety of organic transformations. rsc.org The Lewis acidity of the boron center in this compound is enhanced by the adjacent electron-withdrawing fluorine atom. This increased acidity can promote reactions such as the activation of carboxylic acids for amidation or the formation of carbocation intermediates from alcohols for Friedel-Crafts-type reactions. rsc.org

In organocatalysis, the bifunctional nature of this molecule—possessing both a Lewis acidic boronic acid group and a hydrogen-bond-donating carbamoyl group—could be exploited. This dual functionality allows for the simultaneous activation of both the electrophile (via the boronic acid) and the nucleophile (via the carbamoyl group), a strategy commonly employed in designing highly effective organocatalysts.

Immobilization Techniques for Heterogeneous Catalysis and Flow Reactor Applications

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products. Immobilizing the catalyst onto a solid support transforms it into a heterogeneous catalyst, which can be easily recovered and reused. The boronic acid group is particularly well-suited for immobilization onto supports rich in hydroxyl groups, such as silica (B1680970) or cellulose, through the formation of boronate esters.

This compound can be tethered to these solid supports, or a ligand derived from it can be immobilized. This approach is highly valuable for applications in continuous flow reactors, where the catalyst is packed into a column, and reactants are continuously passed through it. This setup allows for efficient, large-scale production and simplified purification processes. Boronate affinity monolithic columns, for instance, have been developed for the selective capture of biomolecules, and similar principles can be applied to create catalytic systems. nih.gov

Boronic Acid-Functionalized Materials for Catalytic Applications (e.g., Metal-Organic Frameworks)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable pore sizes, and chemically versatile nature make them excellent platforms for catalysis. nih.gov Boronic acids can be incorporated into MOFs either as part of the organic linker during synthesis or through post-synthetic modification of a pre-existing MOF. nih.gov

This compound is an ideal candidate for creating functionalized MOFs. semanticscholar.org The boronic acid group can serve as a point of attachment or as a functional site within the pores of the MOF. A MOF constructed with linkers derived from this molecule would feature pores decorated with both boronic acid and carbamoyl functionalities. These functional groups can act as catalytic sites themselves (e.g., for Lewis acid catalysis) or can be used to anchor metal nanoparticles, creating highly active and stable heterogeneous catalysts. nih.gov For example, a MOF functionalized with this boronic acid could exhibit bifunctional acid-base properties, making it suitable for cascade reactions where multiple transformations occur in a single pot. nih.gov

Theoretical and Computational Studies on 2 Carbamoyl 6 Fluorophenyl Boronic Acid

Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Frontier Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic characteristics of (2-Carbamoyl-6-fluorophenyl)boronic acid. Studies on analogous molecules, such as (m-Carbamoylphenyl)boronic acid, have utilized methods like B3LYP with a 6-311+G(2d,p) basis set to elucidate these properties. epstem.net For this compound, similar calculations would reveal the distribution of electron density, highlighting the influence of the electron-withdrawing fluorine atom and the carbamoyl (B1232498) group on the phenyl ring and the boronic acid moiety.

The calculated dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters. For a related compound, (m-Carbamoylphenyl)boronic acid, the dipole moment has been calculated to be 3.41 Debye, and the HOMO-LUMO energy gap was determined to be 5.59 eV using the B3LYP method. epstem.net These values are indicative of the molecule's polarity and its kinetic stability and chemical reactivity. A similar computational approach for this compound would be expected to show a significant HOMO-LUMO gap, suggesting high stability.

Table 1: Calculated Electronic Properties

| Property | (m-Carbamoylphenyl)boronic acid (B3LYP/6-311+G(2d,p)) | This compound (Predicted) |

|---|---|---|

| Dipole Moment (Debye) | 3.41 epstem.net | Expected to be significant due to electronegative substituents |

| HOMO Energy (eV) | Not specified | - |

| LUMO Energy (eV) | Not specified | - |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are instrumental in understanding the behavior of this compound in different solvent environments and its interactions with other molecules. The development of polarizable force fields, such as the atom-bond electronegativity equalization method (ABEEMσπ), has enabled accurate simulations of boronic acid derivatives in aqueous solutions. nih.gov These simulations can reveal how water molecules arrange around the boronic acid and carbamoyl groups, and how these interactions influence the compound's conformation and reactivity.

MD simulations can also elucidate the nature of intermolecular interactions, such as hydrogen bonding, which are crucial for the compound's role as an inhibitor of enzymes like β-lactamase. nih.gov The simulations can quantify the binding energies between the boronic acid and active site residues of a protein, providing a dynamic picture of the inhibition mechanism. nih.govnih.gov

In Silico Prediction of Reactivity, Selectivity, and Catalytic Performance

In silico methods are powerful tools for predicting the chemical reactivity and selectivity of this compound. The reactivity of boronic acids is linked to their electronic properties, such as the HOMO-LUMO gap and the electrostatic potential surface. mdpi.com A lower HOMO-LUMO gap generally correlates with higher reactivity.

The presence of the fluorine atom and the carbamoyl group at the ortho positions to the boronic acid group can significantly influence its reactivity in reactions such as the Suzuki-Miyaura coupling. Computational models can predict the preferred reaction pathways and the selectivity for different products by calculating the activation energies of various transition states. For boronic acid derivatives, DFT calculations have been successfully used to predict their binding affinity with biological targets, which is a key aspect of their performance as therapeutic agents. biorxiv.org

Rational Design of Structural Analogs through Computational Screening

Computational screening is a key strategy for the rational design of structural analogs of this compound with improved properties. By systematically modifying the substituents on the phenyl ring and evaluating their effect on electronic properties, binding affinity, and reactivity through high-throughput computational methods, novel candidates can be identified. nih.gov

For instance, virtual screening of databases containing boronic acid derivatives can identify compounds with potentially higher inhibitory activity against specific enzymes. nih.gov These in silico hits can then be synthesized and tested experimentally, significantly accelerating the drug discovery process. The design process can focus on optimizing interactions with the target protein, for example, by introducing functional groups that can form additional hydrogen bonds or hydrophobic interactions.

Conformational Analysis and Intramolecular Hydrogen Bonding Investigations

The conformation of this compound is a critical determinant of its properties and biological activity. Theoretical methods are employed to explore the potential energy surface of the molecule by systematically rotating the dihedral angles associated with the boronic acid and carbamoyl groups. epstem.net For the related (m-Carbamoylphenyl)boronic acid, it has been found that the boronic acid and carbamoyl groups are twisted out of the plane of the benzene (B151609) ring. epstem.net

A key feature of interest in this compound is the potential for intramolecular hydrogen bonding between the hydroxyl groups of the boronic acid and the adjacent carbamoyl group or the fluorine atom. Such interactions can significantly stabilize certain conformations and influence the molecule's reactivity. nih.gov Computational studies on 2-fluorophenylboronic acid have investigated the possibility of an intramolecular OH∙∙∙F hydrogen bond. nih.gov Similar investigations for this compound would clarify the dominant intramolecular forces governing its three-dimensional structure.

Table 2: Torsional Angles of Functional Groups in (m-Carbamoylphenyl)boronic acid

| Functional Group | Dihedral Angle (B3LYP) |

|---|---|

| B(OH)₂ | 4.90° epstem.net |

Advanced Analytical Characterization Techniques for Research on 2 Carbamoyl 6 Fluorophenyl Boronic Acid Derivatives and Reaction Intermediates

Sophisticated Spectroscopic Methodologies for Elucidation of Reaction Intermediates and Products

Spectroscopic techniques are at the forefront of chemical analysis, offering non-destructive and highly sensitive means to probe the molecular architecture and functional group transformations of (2-Carbamoyl-6-fluorophenyl)boronic acid and its reaction products.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For derivatives of this compound, a multi-nuclear approach is particularly insightful.

¹H NMR: Provides information on the number, connectivity, and chemical environment of hydrogen atoms. The chemical shifts and coupling constants of the aromatic protons are sensitive to the nature and position of substituents on the phenyl ring.

¹³C NMR: Offers details about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms directly attached to the boron and fluorine atoms are of particular diagnostic value.

¹¹B NMR: This technique is highly specific for boron-containing compounds and is used to characterize boronic acids and their esters. researchgate.net The chemical shift of the ¹¹B nucleus provides information about the coordination state of the boron atom (trigonal planar in the boronic acid, tetrahedral in boronate esters). researchgate.net

¹⁷O NMR: Can be employed to study the oxygen atoms of the boronic acid and carbamoyl (B1232498) groups, providing insights into hydrogen bonding and equilibria in solution. researchgate.net

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex spectra of substituted aromatic systems.

COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, aiding in the assignment of adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, facilitating the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for determining the connectivity of different functional groups and confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule.

Table 1: Representative NMR Data for a Hypothetical this compound Derivative

| Nucleus | Technique | Expected Chemical Shift Range (ppm) | Key Information |

| ¹H | 1D | 7.0 - 8.5 | Aromatic proton environment, coupling patterns |

| ¹³C | 1D | 110 - 170 | Carbon skeleton, substituent effects |

| ¹¹B | 1D | 28 - 32 | Boron coordination state |

| ¹⁹F | 1D | -100 to -120 | Electronic environment of the fluorine atom |

| ¹H-¹H | COSY | N/A | Proton-proton coupling networks |

| ¹H-¹³C | HSQC | N/A | Direct proton-carbon correlations |

| ¹H-¹³C | HMBC | N/A | Long-range proton-carbon correlations |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are particularly useful for identifying functional groups and monitoring their transformations during a chemical reaction.

IR Spectroscopy: The presence of the carbamoyl and boronic acid groups in this compound gives rise to characteristic absorption bands. The O-H stretching of the boronic acid group is typically observed as a broad band in the region of 3200-3600 cm⁻¹, while the B-O stretching vibration appears around 1350 cm⁻¹. cdnsciencepub.comnist.gov The N-H stretching of the primary amide can be seen as two bands in the 3200-3400 cm⁻¹ region, and the C=O stretching (Amide I band) is a strong absorption around 1680 cm⁻¹.

Raman Spectroscopy: While the O-H and N-H stretching vibrations are often weak in Raman spectra, the aromatic C-C stretching vibrations and the C-F stretching vibration are typically strong and can be used to characterize the substitution pattern of the phenyl ring.

During chemical reactions, such as the formation of boronate esters or the conversion of the carbamoyl group, changes in the vibrational spectra can be readily observed. For example, the disappearance of the broad O-H band and the appearance of new C-O stretching bands would indicate the formation of a boronate ester.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Boronic Acid (O-H) | Stretching | 3200-3600 (broad) |

| Boronic Acid (B-O) | Stretching | ~1350 |

| Carbamoyl (N-H) | Stretching | 3200-3400 (two bands) |

| Carbamoyl (C=O) | Stretching | ~1680 |

| Aromatic Ring (C=C) | Stretching | 1450-1600 |

| C-F | Stretching | 1100-1300 |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. It is also an invaluable tool for monitoring the progress of chemical reactions by identifying the reactants, intermediates, and products in a reaction mixture.

Electrospray Ionization (ESI): This soft ionization technique is well-suited for the analysis of polar molecules like boronic acids and their derivatives, often observing the deprotonated molecule [M-H]⁻. scirp.org

Accurate Mass Measurement: HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with a precision of a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula of a compound.

Tandem Mass Spectrometry (MS/MS): By isolating a specific ion and subjecting it to fragmentation, MS/MS experiments can provide valuable structural information about the molecule. The fragmentation pattern can be used to confirm the identity of a compound and to distinguish between isomers.

Reaction Monitoring: Techniques like Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) can be used to rapidly analyze complex reaction mixtures, allowing for the real-time monitoring of reactant consumption and product formation. rsc.orgresearchgate.net This is particularly useful for optimizing reaction conditions and identifying transient intermediates. rsc.orgresearchgate.net

X-ray Crystallography for Elucidating Solid-State Structures of Complexes and Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For this compound and its derivatives, single-crystal X-ray diffraction can provide a wealth of information about:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule in the solid state.

Intermolecular Interactions: The nature and geometry of hydrogen bonds, halogen bonds, and π-π stacking interactions that govern the packing of the molecules in the crystal lattice. mdpi.com

Co-crystal Formation: The ability of this compound to form co-crystals with other molecules can be investigated, and the resulting supramolecular structures can be elucidated. diva-portal.org

Absolute Configuration: For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of the stereocenters.

The structural information obtained from X-ray crystallography is crucial for understanding the structure-property relationships of these compounds and for the rational design of new materials with desired solid-state properties. researchgate.net

Chromatographic and Electrophoretic Techniques for Purity Assessment and Reaction Mixture Analysis

Chromatographic and electrophoretic techniques are essential for the separation, purification, and analysis of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method for assessing the purity of boronic acids and for analyzing reaction mixtures. scirp.orgrsc.org UV detection is typically used, as the aromatic ring provides a strong chromophore.

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and faster analysis times compared to conventional HPLC, making it ideal for high-throughput analysis of reaction products and for the separation of closely related impurities. rsc.orgresearchgate.net

Gas Chromatography (GC): Due to the low volatility of boronic acids, derivatization is often required before GC analysis. researchgate.net Conversion to a more volatile boronate ester allows for the separation and quantification of these compounds by GC.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. Boronic acids can be analyzed by CE, and the technique can also be used to study the binding interactions between boronic acids and diols. scilit.comacs.org

Boronate Affinity Chromatography: This specialized chromatographic technique utilizes the reversible covalent interaction between boronic acids and cis-diols. researchgate.netnih.gov It can be used for the selective separation and purification of glycoproteins and other diol-containing molecules using materials functionalized with boronic acids. researchgate.netnih.gov

In Situ and Operando Spectroscopic Techniques for Real-Time Mechanistic Studies

In situ and operando spectroscopic techniques allow for the study of chemical reactions as they occur, providing real-time information about the species present in the reaction vessel under actual reaction conditions. reddit.comresearchgate.net This is in contrast to traditional analytical methods that analyze the reaction mixture after quenching the reaction.

In Situ NMR: By placing an NMR tube directly in the spectrometer and initiating the reaction within the tube, the transformation of reactants to products can be monitored in real-time. This can provide valuable information about reaction kinetics and the observation of transient intermediates.

In Situ IR/Raman: Using fiber-optic probes, IR or Raman spectra can be collected directly from a reaction vessel. This allows for the continuous monitoring of the disappearance of reactant functional groups and the appearance of product functional groups.

Operando Spectroscopy: This term is used when the spectroscopic measurement is coupled with the simultaneous measurement of the catalytic activity or reaction performance. reddit.com For example, in a catalytic reaction involving a this compound derivative, operando spectroscopy could involve monitoring the catalyst structure by X-ray absorption spectroscopy while simultaneously analyzing the reaction products by mass spectrometry. researchgate.netchemcatbio.org

These advanced techniques provide a dynamic picture of the chemical reaction, offering deep insights into the reaction mechanism, the nature of the active catalytic species, and the factors that control the reaction rate and selectivity. researchgate.netresearchgate.net

Future Research Directions and Emerging Paradigms

Integration with Automation and Artificial Intelligence in Chemical Synthesis

Future research will likely focus on employing AI to navigate the complex reaction space for producing substituted boronic acids. ucla.edu For (2-Carbamoyl-6-fluorophenyl)boronic acid, AI algorithms could:

Design Optimal Synthesis Routes: AI can analyze vast reaction databases to propose the most efficient and cost-effective pathways, potentially improving upon known methods like metal-catalyzed C-H borylation or lithium-halogen exchange routes. acs.orgnih.gov

Accelerate Derivative Discovery: By predicting the feasibility and outcomes of various reactions, AI can guide the synthesis of a library of derivatives. This would allow for rapid exploration of how modifications to the core structure affect its properties for specific applications.

Optimize Reaction Conditions: Robotic systems, guided by machine learning, can perform high-throughput screening of catalysts, solvents, and other parameters to maximize the yield and purity of the target compound, a process that has been successfully applied to challenging coupling reactions. researchgate.netnih.gov

The integration of AI and automation promises to streamline the synthesis of this compound, making this and related compounds more accessible for research and development in other fields. synthiaonline.comspringernature.com

Exploration of Bioorthogonal Chemical Transformations

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov Boronic acids have recently emerged as valuable tools in this field, expanding the bioorthogonal chemistry toolbox beyond more established reactions. nih.gov Their utility stems from several unique reaction strategies. nih.gov

Key bioorthogonal reactions involving boronic acids include:

Boronic Ester Formation: The reaction between a boronic acid and a cis-1,2-diol is a cornerstone of its biological chemistry. nih.gov This reversible covalent interaction could be harnessed to selectively label biomolecules containing diol moieties, such as glycoproteins.

Iminoboronate Formation: Specially designed 2-formylphenylboronic acids can react with hydrazines or hydroxylamines to form stable iminoboronates. nih.gov

Tetrazine Ligation: Vinylboronic acids have been shown to be highly efficient reactants in inverse electron-demand Diels-Alder (iEDDA) reactions with tetrazines, one of the fastest and most selective bioorthogonal ligations. acs.orgnih.govacs.org

Future research on this compound in this context would involve its derivatization to incorporate a bioorthogonal handle. For instance, modifying the carbamoyl (B1232498) group or the phenyl ring with a vinyl moiety could transform it into a reactant for tetrazine ligation. acs.orgacs.org The fluorine substituent could modulate the reactivity of such a derivative, offering a potential advantage for fine-tuning reaction kinetics. Investigating these possibilities could enable the use of this compound derivatives for in-vivo imaging and site-selective protein modification. nih.govnih.gov

Table 1: Potential Bioorthogonal Strategies for this compound

| Reaction Type | Required Modification | Interacting Partner | Application |

|---|---|---|---|

| Boronic Ester Formation | None (uses inherent boronic acid) | cis-Diol containing biomolecules | Glycoprotein labeling, Cell surface modification |

| Iminoboronate Formation | Introduction of a 2-formyl group | Hydrazine/Hydroxylamine tags | Protein conjugation |

| Tetrazine Ligation | Introduction of a vinyl group | Tetrazine-functionalized probes | Live-cell imaging, Drug targeting |

Development of Smart Materials and Responsive Systems based on Boronic Acid Interactions

Boronic acids are key components in the design of "smart" materials that respond to specific chemical or physical stimuli. nih.gov Their ability to form reversible covalent bonds with diols, such as glucose, has led to the development of glucose-responsive polymers for applications like self-regulated insulin (B600854) delivery. nih.govresearchgate.netrsc.org These materials can undergo changes in their physical properties—such as swelling, dissolution, or fluorescence—in response to changes in glucose concentration or pH. nih.govmdpi.com

The future development of smart materials based on this compound could leverage its unique substitution pattern. The electron-withdrawing fluorine atom influences the Lewis acidity of the boron center, which in turn affects the pKa of the boronic acid and its affinity for diols. rsc.org The carbamoyl group can participate in hydrogen bonding, potentially influencing the mechanical properties and self-assembly of polymeric materials. acs.org

Emerging research directions include:

Glucose-Responsive Hydrogels: Incorporating this compound into polymer backbones could create hydrogels that swell or shrink in response to glucose levels. nih.govresearchgate.net

Responsive Micelles: Block copolymers containing this boronic acid could self-assemble into micelles that dissociate to release a therapeutic cargo upon encountering a specific saccharide or a change in pH. nih.govmdpi.com

Fluorescent Sensors: The competitive binding of saccharides can displace fluorescent dyes from the boronic acid, leading to a change in fluorescence that can be used for sensing applications. nih.gov

These responsive systems are founded on the dynamic equilibrium between the boronic acid and diols, a principle that allows for the creation of materials that can sense and react to their environment. sciengine.com

Advancements in Biocatalytic and Chemoenzymatic Approaches to Boronic Acid Transformations

While traditional organic synthesis provides robust methods for creating boronic acids, biocatalytic and chemoenzymatic approaches offer the potential for milder reaction conditions and unparalleled stereoselectivity. nih.govdiva-portal.org The use of enzymes in organic synthesis is a rapidly growing field, though their application in industrial polymer production is still emerging. manchester.ac.uk

For a molecule like this compound, future research could explore:

Enzymatic Synthesis: Developing enzymes that can catalyze the C-H borylation of a fluorinated benzamide (B126) precursor would represent a green and highly selective synthetic route.

Chiral Resolutions: Enzymes could be used to resolve racemic mixtures of chiral derivatives of this compound, which is crucial for pharmaceutical applications where single enantiomers are often required.

Biocatalytic Derivatization: Enzymes could be employed to selectively modify the core structure, for example, by hydroxylating the phenyl ring or transforming the carbamoyl group, to produce novel derivatives that are difficult to access through conventional chemistry.

These approaches could provide more sustainable and efficient pathways for the synthesis and modification of complex boronic acids, opening up new possibilities for their application in fields where chirality and purity are paramount.

Interdisciplinary Research Synergies with Polymer Science and Supramolecular Chemistry

The synergy between polymer science and supramolecular chemistry has led to the creation of advanced materials with dynamic and functional properties. advancedsciencenews.comnih.gov Supramolecular chemistry relies on non-covalent interactions (like hydrogen bonding and π-π stacking) to build complex, self-assembled structures. advancedsciencenews.comresearchgate.net Boronic acids are powerful building blocks in this field because they can participate in both reversible covalent bonding (with diols) and non-covalent interactions. researchgate.netpageplace.de

This compound is particularly well-suited for this interdisciplinary area. Its structure offers multiple interaction points:

The boronic acid group can form dynamic covalent bonds with diols or self-condense to form boroxines, enabling the creation of responsive and self-healing materials. acs.orgnih.govresearchgate.net

The carbamoyl group is an excellent hydrogen bond donor and acceptor, which can be used to direct the self-assembly of monomers into well-defined supramolecular polymers. researchgate.net

The fluorophenyl ring can engage in π-π stacking and other aromatic interactions, further stabilizing supramolecular structures. acs.org

Future research could focus on using this compound as a monomer to create novel supramolecular polymers. nih.govnih.gov These materials could exhibit properties such as stimuli-responsiveness and self-repair, making them suitable for applications in soft robotics, drug delivery, and tissue engineering. advancedsciencenews.comresearchgate.net The combination of dynamic covalent chemistry and directional non-covalent interactions provides a powerful strategy for designing the next generation of functional polymeric materials. rsc.orgacs.org

Table 2: Summary of Interdisciplinary Synergies

| Field | Role of this compound | Potential Application |

|---|---|---|

| Polymer Science | Monomer for functional copolymers. rsc.org | Glucose-responsive membranes, self-healing elastomers. |

| Supramolecular Chemistry | Building block for self-assembling systems. researchgate.net | Smart gels, printable biomaterials, molecular sensors. acs.orgresearchgate.net |

| Materials Science | Component of hybrid organic-inorganic materials. | Responsive coatings, functionalized nanoparticles. nih.gov |

Q & A

Q. What are the key synthetic challenges in preparing (2-Carbamoyl-6-fluorophenyl)boronic acid, and how can they be addressed methodologically?

Boronic acids are prone to trimerization (boroxine formation) and require careful purification. For aromatic derivatives like this compound, protecting groups (e.g., trifluoroborate salts) or prodrug strategies are often employed to stabilize intermediates during multi-step synthesis. Post-synthesis, LC-MS/MS with MRM mode is recommended for impurity profiling, as underivatized boronic acids can be analyzed with high sensitivity .

Q. How can the binding affinity and kinetics of this compound with diols be quantified in aqueous solutions?

Stopped-flow fluorescence spectroscopy is a robust method for measuring binding kinetics. For example, kon values (association rates) for arylboronic acids with sugars like fructose or glucose can be determined in physiological pH conditions. Thermodynamic binding constants (Kd) are derived from titration experiments using NMR or fluorescence quenching, with corrections for pH-dependent boronate equilibria .

Q. What analytical techniques are most suitable for characterizing this compound and detecting impurities?

- MALDI-MS : Derivatization with diols (e.g., pinacol) prevents boroxine formation, enabling accurate mass analysis of peptide boronic acids .

- LC-MS/MS : MRM mode detects impurities (e.g., genotoxic boronic acids) at sub-ppm levels without derivatization .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and degradation pathways, critical for applications requiring high-temperature processing .

Advanced Research Questions

Q. How do competing interactions (e.g., non-specific protein binding) affect the selectivity of this compound in glycoprotein capture systems?

Surface plasmon resonance (SPR) studies on AECPBA-functionalized surfaces reveal that secondary interactions (e.g., hydrophobic or ionic interactions) can reduce selectivity. Buffer optimization (e.g., high salt or zwitterionic buffers) minimizes non-specific binding. Competitive elution with sorbitol or pH adjustment (borate buffer, pH 8.5) enhances glycoprotein recovery .

Q. What computational approaches are effective in predicting the structural and electronic properties of this compound?

- DFT Calculations : Models bond angles, vibrational spectra, and electronic transitions. For example, the carbamoyl group’s electron-withdrawing effect reduces boronic acid Lewis acidity, impacting diol binding .

- Molecular Docking : Simulates interactions with biological targets (e.g., proteases) to guide rational drug design .

Q. How can thermal stability data inform the development of this compound for high-temperature applications?

TGA reveals decomposition temperatures and degradation products. For instance, arylboronic acids with electron-withdrawing groups (e.g., -F, -CONH2) exhibit enhanced thermal stability (>300°C) due to reduced boroxine formation. Pyrolysis pathways can be analyzed via GC-MS to identify volatile byproducts, guiding material synthesis for flame-retardant or polymer applications .

Q. What experimental strategies resolve contradictions in reported binding constants for boronic acid-diol interactions?

Discrepancies arise from pH, buffer composition, or competing ions. Standardized protocols include:

- pH Control : Use buffered solutions (e.g., phosphate, pH 7.4) to stabilize boronate-diol equilibria.